Tris(dimethylamino)sulfonium difluorotrimethylsilicate
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Overview
Description
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is a reagent widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are crucial for the synthesis of fluorinated compounds by forming carbon-fluorine bonds . This compound is also utilized in various reactions such as hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .
Preparation Methods
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate can be synthesized by reacting sulfur tetrafluoride with dimethylaminotrimethylsilane at -70°C in ether. After the addition of sulfur tetrafluoride, the reaction mixture is stirred at room temperature for three days. The desired product is then obtained by filtration as a white crystalline solid . This method ensures the production of a highly pure and crystalline form of the compound.
Chemical Reactions Analysis
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate undergoes several types of chemical reactions:
Nucleophilic Fluorination: It is used as a nucleophilic fluorination reagent, converting haloalkanes to fluorides.
Deprotection: It acts as a mild deprotecting reagent for the cleavage of silicon protecting groups.
Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions.
Hydrosilylation and Cyanomethylation: It is used in the hydrosilylation and cyanomethylation of ketones.
Common reagents and conditions used in these reactions include sulfur tetrafluoride, dimethylaminotrimethylsilane, and ether as the solvent. Major products formed from these reactions include fluorinated compounds, deprotected silicon groups, and various cross-coupled products.
Scientific Research Applications
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tris(dimethylamino)sulfonium difluorotrimethylsilicate involves the release of fluoride ions, which then participate in nucleophilic substitution reactions. The sulfonium cation is unusually non-electrophilic due to the electron-donating properties of the three dimethylamino substituents . This makes the compound highly efficient in fluorination reactions, as the fluoride ions are readily available for reaction with various substrates.
Comparison with Similar Compounds
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is unique compared to other fluoride reagents due to its anhydrous nature and high reactivity. Similar compounds include:
Tetrabutylammonium fluoride: Less reactive and often requires higher temperatures.
Diethylaminosulfur trifluoride: More soluble in organic solvents but less commonly used due to lower purity.
Tetramethylammonium fluoride: Similar reactivity but less stable.
This compound difluorotrimethylsilicate stands out due to its high purity, crystalline form, and efficient fluoride ion release, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C6H18N3S+ |
---|---|
Molecular Weight |
164.30 g/mol |
IUPAC Name |
tris(dimethylamino)sulfanium |
InChI |
InChI=1S/C6H18N3S/c1-7(2)10(8(3)4)9(5)6/h1-6H3/q+1 |
InChI Key |
IARSSOVWSJAVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[S+](N(C)C)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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